methyl (2Z)-3-anilino-2-[(4-methylphenyl)sulfonyl]acrylate
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Overview
Description
It is known for its unique structure, which makes it valuable in pharmaceutical and organic synthesis studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl (2Z)-3-anilino-2-[(4-methylphenyl)sulfonyl]acrylate typically involves the reaction of aniline with methyl (2Z)-3-bromo-2-[(4-methylphenyl)sulfonyl]acrylate under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl (2Z)-3-anilino-2-[(4-methylphenyl)sulfonyl]acrylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aniline group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
Methyl (2Z)-3-anilino-2-[(4-methylphenyl)sulfonyl]acrylate has diverse applications in scientific research due to its unique structure. Some of the key applications include:
Chemistry: Used as a building block for synthesizing heterocyclic systems and other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl (2Z)-3-anilino-2-[(4-methylphenyl)sulfonyl]acrylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Methyl (2Z)-3-anilino-2-[(4-methylphenyl)sulfonyl]acrylate can be compared with other similar compounds, such as:
- Methyl (2Z)-3-[(4-methylphenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate
- Methyl (2Z)-3-[(4-methoxyphenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate
These compounds share similar structural features but may differ in their chemical reactivity, biological activity, and applications
By understanding the unique characteristics of this compound, researchers can explore its full potential in various scientific and industrial fields.
Properties
IUPAC Name |
methyl (Z)-3-anilino-2-(4-methylphenyl)sulfonylprop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c1-13-8-10-15(11-9-13)23(20,21)16(17(19)22-2)12-18-14-6-4-3-5-7-14/h3-12,18H,1-2H3/b16-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQTYMHCYAIAMJB-VBKFSLOCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=CC=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC=CC=C2)/C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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